

Discovery and development of Triflumizole as a fungicide

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An In-Depth Technical Guide to the Discovery and Development of **Triflumizole**

Abstract

Triflumizole, (E)-4-chloro- α , α , α -trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a broad-spectrum systemic fungicide developed by Nippon Soda Co., Ltd. in the 1980s. As a member of the imidazole class of fungicides, its primary mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. Specifically, it acts on the C14-demethylation step in the ergosterol biosynthesis pathway. This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, fungicidal spectrum, and the experimental methodologies used in the evaluation of **Triflumizole**.

Discovery and Synthesis History of Discovery

Triflumizole was discovered and developed by Nippon Soda Co., Ltd., with production commencing in 1986.[1] Its discovery was the result of a dedicated research program focused on creating novel pesticides through a new synthetic method for imidazole derivatives.[2] Researchers synthesized a series of N-(1-imidazol-1-ylalkoxyalkylidene)aniline compounds which demonstrated significant and broad-spectrum fungicidal activity.

Through systematic structure-activity relationship (SAR) studies, it was determined that fungicidal potency was maximized by substituting the phenyl ring at the 2-position with a



trifluoromethyl group and at the 4-position with a halogen.[2] A key innovation was the introduction of an oxygen atom into the alkyl chain, which markedly reduced the compound's phytotoxicity (plant growth regulating effects) without compromising its fungicidal efficacy.[2] This strategic molecular design led to the selection of **Triflumizole** as the lead candidate for commercial development.

Chemical Synthesis

The industrial synthesis of **Triflumizole** involves the reaction of a key trifluoromethyl-substituted benzene derivative with an imidazole-containing precursor. The core chemical reaction is the formal condensation of 4-chloro-2-(trifluoromethyl)aniline with N-(propoxyacetyl)imidazole.

Reaction Scheme:

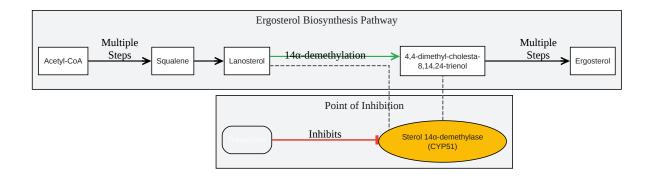
- Step 1: Synthesis of N-(propoxyacetyl)imidazole. 1H-imidazole is reacted with 2propoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated imidazole intermediate.
- Step 2: Condensation. The intermediate from Step 1 is then condensed with 4-chloro-2-(trifluoromethyl)aniline to form the final **Triflumizole** product.

Mechanism of Action

Triflumizole is classified as a demethylation inhibitor (DMI) fungicide (FRAC Group 3).[3] Its fungicidal activity stems from the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.

The specific target of **Triflumizole** is the cytochrome P450 enzyme, sterol 14α -demethylase (EC 1.14.13.70).[2] This enzyme is responsible for the removal of a methyl group at the C-14 position of lanosterol (or other sterol precursors). By inhibiting this enzyme, **Triflumizole** blocks the formation of ergosterol, leading to the accumulation of toxic methylated sterol precursors. This disruption of sterol composition alters the physical properties of the fungal membrane, increasing its permeability and ultimately leading to cell death.[2]





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Diagram 1: Inhibition of Ergosterol Biosynthesis by Triflumizole.

Fungicidal Spectrum and Efficacy

Triflumizole provides both protective and curative action against a wide range of plant pathogenic fungi.[3] It is particularly effective against diseases such as powdery mildews, scabs, and rusts on a variety of crops including fruits, vegetables, and cereals.[2]

Table 1: Fungicidal Activity of **Triflumizole** against Key Plant Pathogens



Pathogen	Common Disease	Efficacy (EC50 / MIC in μg/mL)
Venturia inaequalis	Apple Scab	Highly Active
Sphaerotheca fuliginea	Powdery Mildew	Highly Active
Botrytis cinerea	Grey Mold	Moderately Active
Gymnosporangium spp.	Cedar-Apple Rust	Highly Active
Erysiphe graminis	Powdery Mildew	Highly Active
Cercospora spp.	Leaf Spot	Active
Monilinia spp.	Brown Rot	Active
Ustilago spp.	Smut	Active (Seed Treatment)
Tilletia spp.	Bunt	Active (Seed Treatment)

Note: Specific EC50 values from original developmental studies are not readily available in publicly accessible literature. "Highly Active" generally implies efficacy at concentrations <10 μ g/mL.

Experimental Protocols

The development and validation of **Triflumizole** required robust experimental methodologies to determine its efficacy and mechanism of action. Standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), are typically adapted for agrochemical screening.

Protocol: In Vitro Fungicidal Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the fungicide.

Methodology:

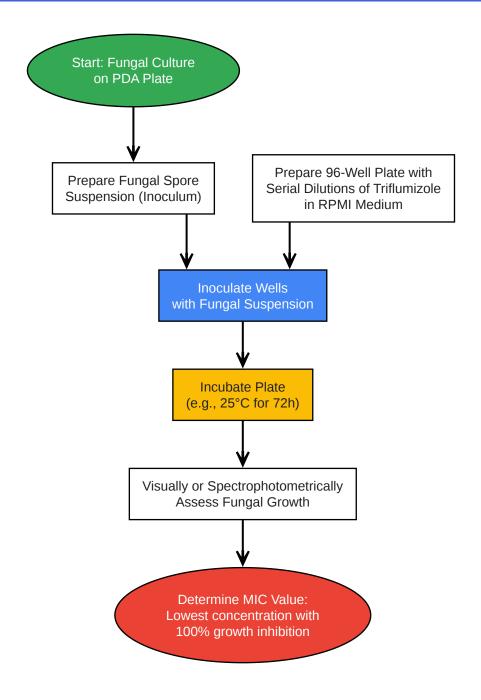
• Fungal Isolate Preparation: The target fungal pathogen is cultured on a suitable medium (e.g., Potato Dextrose Agar, PDA) to produce a sufficient quantity of spores (conidia) or



mycelia.

- Inoculum Preparation: A suspension of fungal conidia is prepared in sterile saline or water containing a surfactant (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a standard concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[4]
- Compound Dilution: A stock solution of **Triflumizole** is prepared in a solvent like dimethyl sulfoxide (DMSO). A two-fold serial dilution series is prepared in a 96-well microtiter plate using a liquid growth medium such as RPMI-1640.[4]
- Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells (no fungicide, no inoculum) are included.
- Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 48 to 72 hours, or until sufficient growth is observed in the positive control wells.
- MIC Determination: The MIC is determined as the lowest concentration of **Triflumizole** that causes complete (100%) visible inhibition of fungal growth compared to the control.





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Diagram 2: Workflow for MIC Determination via Broth Microdilution.

Protocol: Sterol Profile Analysis

This protocol is used to confirm that **Triflumizole** inhibits ergosterol biosynthesis by analyzing the sterol composition of treated fungal cells.

Methodology:

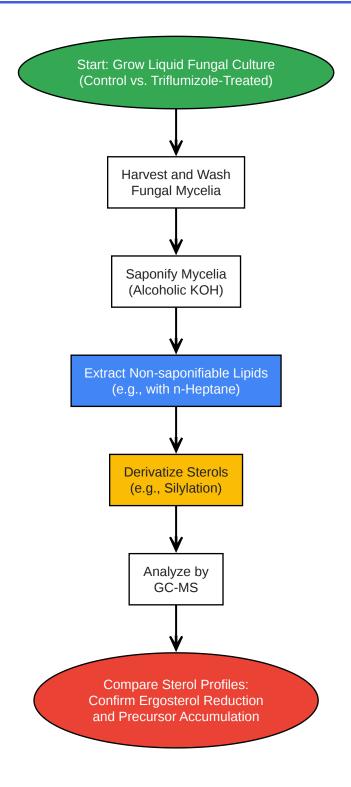
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- Fungal Culture and Treatment: A liquid culture of the target fungus is grown to the midlogarithmic phase. The culture is then treated with a sub-lethal concentration of **Triflumizole** (e.g., the MIC value) and compared to an untreated control culture.
- Mycelia Harvest: After a set incubation period (e.g., 24 hours), the fungal mycelia are harvested by filtration and washed.
- Saponification and Lipid Extraction: The harvested mycelia are saponified using alcoholic potassium hydroxide (KOH) to hydrolyze lipids and release sterols.
- Non-saponifiable Lipid Extraction: The non-saponifiable lipids (containing the sterols) are extracted from the saponified mixture using an organic solvent such as n-heptane or hexane.
- Derivatization: The extracted sterols are derivatized (e.g., silylated with BSTFA) to increase their volatility for gas chromatography analysis.
- GC-MS Analysis: The derivatized sterol sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the different sterols, and the MS identifies them based on their mass spectra.
- Data Analysis: The sterol profiles of the Triflumizole-treated and control samples are compared. A successful inhibition will show a significant reduction or absence of the ergosterol peak and the appearance of peaks corresponding to methylated sterol precursors (e.g., lanosterol) in the treated sample.





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